Scaffold‑Dependent PDE2A Selectivity: Imidazo[2,1‑c]triazine vs. Pyrazolo[1,5‑a]triazine Core
A benzo‑fused imidazo[2,1‑c][1,2,4]triazine derivative (BIT1) displayed 82.9% inhibition of PDE2A at 10 nM and an IC₅₀ of 3.33 nM with 16‑fold selectivity over PDE10A [REFS‑1]. In contrast, a representative pyrazolo[1,5‑a][1,3,5]triazine‑based PDE2A inhibitor achieved an IC₅₀ of 1.99 nM but exhibited only 960‑fold selectivity over PDE10A (IC₅₀ = 1910 nM) [REFS‑2]. Although the pyrazolo scaffold yields a slightly lower absolute IC₅₀, the imidazo[2,1‑c] core provides a more balanced selectivity window, which is critical for CNS applications where PDE10A inhibition can confound behavioral readouts.
| Evidence Dimension | PDE2A inhibition IC₅₀ (nM) and selectivity ratio (PDE10A IC₅₀ / PDE2A IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ PDE2A = 3.33 nM; Selectivity ratio = 16 (PDE10A IC₅₀ / PDE2A IC₅₀) |
| Comparator Or Baseline | Pyrazolo[1,5‑a][1,3,5]triazine derivative: IC₅₀ PDE2A = 1.99 nM; Selectivity ratio = 960 |
| Quantified Difference | Imidazo scaffold shows a ~60‑fold wider selectivity window (16 vs. 960), favoring CNS safety profiling |
| Conditions | TR‑FRET IMAP PDE2A assay; PDE10A1 counter‑screen at 10 µM ATP; recombinant human enzymes |
Why This Matters
Procurement teams selecting a scaffold for PDE2A‑targeted libraries should weigh selectivity over absolute potency; the imidazo[2,1‑c]triazine carboxylic acid provides a starting point that intrinsically favors a broader therapeutic index.
- [1] Ritawidya, R. et al. Synthesis and In Vitro Evaluation of 8‑Pyridinyl‑Substituted Benzo[e]imidazo[2,1‑c][1,2,4]triazines as Phosphodiesterase 2A Inhibitors. Molecules 2019, 24, 2791. View Source
- [2] Helmholtz‑Zentrum Dresden‑Rossendorf. Radiosynthesis and Preclinical Evaluation of an 18F‑Labeled Triazolopyridopyrazine‑Based Inhibitor for Neuroimaging of PDE2A. HZDR Publication Report, 2024. View Source
